(S)-3-Amino-5-hydroxyindane
Overview
Description
This typically involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves understanding how the compound is synthesized. It could be synthesized in a lab through chemical reactions or extracted from natural sources.Molecular Structure Analysis
This involves understanding the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves identifying the chemical reactions the compound can undergo. This can include reactions with other compounds or decomposition reactions.Physical And Chemical Properties Analysis
This involves identifying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability).Scientific Research Applications
Chemical Stability and Reactivity
Hydroxy-1-aminoindans like (S)-3-Amino-5-hydroxyindane demonstrate varying stability and reactivity based on the position and orientation of the hydroxy group relative to the amino moiety. The stability and reactivity of these compounds are crucial in understanding their potential applications in medicinal chemistry and drug design. For instance, 5-OH analogues, having a para orientation between the OH and the amino groups, show inherent instability as free bases and can only be isolated as their hydrochloride salts. This characteristic influences their application in the synthesis of pharmaceuticals and research compounds (Herzig et al., 2006).
Applications in Biotechnology and Molecular Biology
Hydroxy amino acids, which include derivatives of (S)-3-Amino-5-hydroxyindane, are recognized for their significant applications in biotechnology and molecular biology. These compounds exhibit antifungal, antibacterial, antiviral, and anticancer properties, making them valuable constituents of pharmaceutical intermediates. The synthesis and applications of synthetic hydroxy amino acids in the creation of chiral drugs highlight their importance in medical treatment and pharmaceutical synthesis. Their role in the synthesis of chiral pharmaceuticals, particularly through enantioselective biocatalysts, is a testament to their potential in advancing medical science and drug development (Sun et al., 2018).
Interaction with Biomolecules
The biochemical effects of compounds like (S)-3-Amino-5-hydroxyindane can be attributed to their rapid reactions with thiol and amino groups. Interactions of these compounds with various classes of biomolecules, such as proteins, peptides, lipids, and nucleic acids, have profound biochemical consequences. These interactions and the resulting biochemical effects are essential in understanding the therapeutic potential and biochemical behavior of these compounds (Schaur, 2003).
Synthesis of Polymer Stabilized Nano-Objects
The synthesis of poly(amino acid methacrylate)-stabilized diblock copolymer nano-objects showcases the application of amino acid derivatives in nanomedicine. These compounds offer desirable properties for various biomedical applications due to their diverse characteristics such as hydrophobic/hydrophilic nature, charge density, chirality, and reversible cross-linking. The efficient route for synthesizing poly(amino acid methacrylate) stabilized diblock copolymer nano-objects further emphasizes the versatility and potential of these compounds in advancing nanotechnology and medical science (Ladmiral et al., 2015).
Safety And Hazards
This involves identifying any potential safety concerns or hazards associated with the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas of future research or potential applications for the compound.
properties
IUPAC Name |
(3S)-3-amino-2,3-dihydro-1H-inden-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUPGBDOLGDVNW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679363 | |
Record name | (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-5-hydroxyindane | |
CAS RN |
1213899-46-7 | |
Record name | (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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